molecular formula C3H9AsO4 B043142 Trimethyl arsenate CAS No. 13006-30-9

Trimethyl arsenate

Cat. No.: B043142
CAS No.: 13006-30-9
M. Wt: 184.02 g/mol
InChI Key: IUOAVUNOSJBFAU-UHFFFAOYSA-N
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Description

Sophoraflavanone B, also known as 8-prenylnaringenin, is a prenylflavonoid phytoestrogen. It is a naturally occurring compound found in the roots of Sophora flavescens, a plant widely distributed in Asia. This compound is known for its strong estrogenic activity and has been studied for its potential therapeutic applications .

Scientific Research Applications

Sophoraflavanone B has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other flavonoids and as a reagent in organic synthesis.

    Biology: It is studied for its effects on cell signaling pathways and gene expression.

    Medicine: It has potential therapeutic applications in hormone replacement therapy, cancer treatment, and as an antimicrobial agent.

    Industry: It is used in the development of pharmaceuticals and nutraceuticals.

Future Directions

Arsenic contamination is a serious environmental problem. Many aspects of arsenic environmental chemistry including contamination of the environment, quantification, mobility, removal, and health hazards are still unclear . Future research could focus on these aspects and the role of organoarsenic compounds like Trimethyl arsenate in these processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sophoraflavanone B can be synthesized through various chemical reactions. One common method involves the prenylation of naringenin. The reaction typically requires a prenyl donor, such as prenyl bromide, and a base, such as potassium carbonate, in an organic solvent like acetone. The reaction is carried out under reflux conditions to yield sophoraflavanone B .

Industrial Production Methods

Industrial production of sophoraflavanone B often involves the extraction from natural sources, such as the roots of Sophora flavescens. The extraction process includes drying and grinding the plant material, followed by solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate sophoraflavanone B .

Chemical Reactions Analysis

Types of Reactions

Sophoraflavanone B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinones, dihydro derivatives, and substituted flavonoids .

Mechanism of Action

Sophoraflavanone B exerts its effects primarily through its estrogenic activity. It binds to estrogen receptors ERα and ERβ, acting as a full agonist of ERα. This binding activates the estrogen receptor signaling pathways, leading to various biological effects, such as cell proliferation and gene expression. Additionally, it has been shown to inhibit enzymes like aromatase, which is involved in estrogen biosynthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sophoraflavanone B is unique due to its strong estrogenic activity, which is higher than many other phytoestrogens. Its ability to act as a full agonist of ERα makes it particularly interesting for hormone replacement therapy and cancer research .

Properties

IUPAC Name

trimethyl arsorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9AsO4/c1-6-4(5,7-2)8-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOAVUNOSJBFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[As](=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9AsO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401047780
Record name Trimethyl arsenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401047780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13006-30-9
Record name Trimethyl arsenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401047780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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